4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a cyano group, a pyridine ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base like triethylamine.
Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is studied for its potential as a biochemical probe. It can be used to investigate the function of enzymes and receptors that interact with sulfonamide groups.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings that benefit from the presence of sulfonamide groups.
Mechanism of Action
The mechanism of action of 4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Unique due to its combination of a cyano group, pyridine ring, pyrazole ring, and sulfonamide group.
4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c18-11-14-1-3-17(4-2-14)25(23,24)21-9-10-22-13-16(12-20-22)15-5-7-19-8-6-15/h1-8,12-13,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDKTXZRUWYUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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